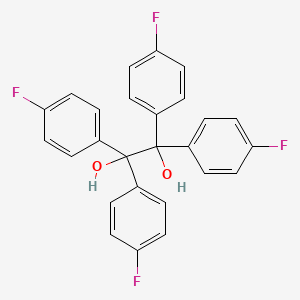

Tetrakis(4-fluorophenyl)ethane-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

424-82-8 |

|---|---|

Molecular Formula |

C26H18F4O2 |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

1,1,2,2-tetrakis(4-fluorophenyl)ethane-1,2-diol |

InChI |

InChI=1S/C26H18F4O2/c27-21-9-1-17(2-10-21)25(31,18-3-11-22(28)12-4-18)26(32,19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,31-32H |

InChI Key |

WCLDEYLDJTVXII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)O)F |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation of Tetrakis 4 Fluorophenyl Ethane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For Tetrakis(4-fluorophenyl)ethane-1,2-diol, a combination of 1H, 13C, and 19F NMR studies has been instrumental in defining its molecular framework.

1H and 13C NMR Investigations for Proton and Carbon Environments

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the four 4-fluorophenyl rings exhibit multiplets in the regions of δ 7.27-7.21 ppm and δ 6.90-6.84 ppm. spiedigitallibrary.org The presence of these distinct signals for the aromatic protons suggests hindered rotation around the C-C single bonds of the ethane (B1197151) backbone, leading to different magnetic environments for the protons on the phenyl rings. A singlet observed at δ 2.86 ppm is attributed to the two hydroxyl (-OH) protons. spiedigitallibrary.org The chemical shift of these protons can be influenced by factors such as solvent and concentration, which affect hydrogen bonding.

The ¹³C{¹H} NMR spectrum, also recorded in CDCl₃, provides a detailed map of the carbon skeleton. The spectrum displays characteristic signals for the fluorinated aromatic carbons. The carbon atom directly bonded to the fluorine atom (C-F) shows a doublet at δ 161.8 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF) of 247.6 Hz. spiedigitallibrary.org The other aromatic carbons also exhibit couplings to the fluorine atom, with the carbon atom para to the fluorine showing a doublet at δ 139.6 ppm (⁴JCF = 2.9 Hz), the carbon atom meta to the fluorine appearing as a doublet at δ 130.3 ppm (³JCF = 7.7 Hz), and the carbon atom ortho to the fluorine resonating as a doublet at δ 114.3 ppm (²JCF = 21.2 Hz). spiedigitallibrary.org The quaternary carbon of the ethane backbone, bonded to the hydroxyl group and two fluorophenyl groups, is observed at δ 82.5 ppm. spiedigitallibrary.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.27-7.21 | m | - | Aromatic CH |

| ¹H | 6.90-6.84 | m | - | Aromatic CH |

| ¹H | 2.86 | s | - | OH |

| ¹³C | 161.8 | d | ¹JCF = 247.6 | C-F |

| ¹³C | 139.6 | d | ⁴JCF = 2.9 | Aromatic C (para to F) |

| ¹³C | 130.3 | d | ³JCF = 7.7 | Aromatic C (meta to F) |

| ¹³C | 114.3 | d | ²JCF = 21.2 | Aromatic C (ortho to F) |

| ¹³C | 82.5 | s | - | C-OH |

19F NMR Spectroscopy for Characterization of Fluorine Substituents

Given the presence of four fluorine atoms, 19F NMR spectroscopy is a particularly powerful tool for characterizing this compound. The 19F NMR spectrum, recorded in CDCl₃, shows a single signal at a chemical shift of δ -114.9 ppm. spiedigitallibrary.org The presence of a single resonance indicates that all four fluorine atoms are chemically equivalent, which is consistent with the symmetrical nature of the molecule. This observation suggests that, on the NMR timescale, there is either free rotation around the C-C and C-aryl bonds, or the molecule adopts a conformation where all four fluorine atoms are in identical electronic environments.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule. For this compound, these methods are particularly insightful for studying the hydroxyl groups and the fluorinated aromatic systems.

Analysis of Hydroxyl Group Vibrations and Intramolecular Hydrogen Bonding

The hydroxyl (-OH) groups of 1,2-diols can participate in both intramolecular and intermolecular hydrogen bonding. The position and shape of the O-H stretching vibration in the FT-IR and Raman spectra are highly sensitive to these interactions. In sterically hindered diols such as this compound, intramolecular hydrogen bonding between the two adjacent hydroxyl groups is expected to be a significant feature. This interaction would lead to a broadening and a red-shift (lower frequency) of the O-H stretching band compared to a free, non-hydrogen-bonded hydroxyl group. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum would be indicative of such hydrogen bonding. The specific frequency and bandwidth would provide information on the strength and nature of this interaction.

Spectroscopic Signatures of Fluorinated Aryl Moieties

The fluorinated phenyl rings of this compound give rise to a series of characteristic vibrations in the FT-IR and Raman spectra. The C-F stretching vibrations are typically observed in the region of 1000-1400 cm⁻¹ and are often strong in the IR spectrum. The aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. The presence of the fluorine substituent can influence the exact positions and intensities of these bands. Additionally, C-H stretching and bending vibrations of the aromatic rings will be present in the spectra. A detailed analysis of these spectral regions would allow for the confirmation of the presence and substitution pattern of the fluorinated aryl moieties.

High-Resolution Mass Spectrometry for Precise Molecular Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition and for elucidating its fragmentation patterns upon ionization. For this compound, HRMS provides definitive confirmation of its molecular formula and offers insights into its stability and the nature of its chemical bonds.

Under conditions that induce fragmentation (e.g., collision-induced dissociation), the molecule would be expected to break apart in a predictable manner. Common fragmentation pathways for similar diols often involve the cleavage of the central C-C bond of the ethane backbone, as well as the loss of water molecules from the diol functionality. The fragmentation of the fluorinated phenyl rings could also occur, leading to characteristic fragment ions. The analysis of these fragmentation patterns would provide further structural confirmation and information about the relative strengths of the different bonds within the molecule.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, scientists can determine bond lengths, bond angles, and torsion angles, thus revealing the molecule's conformation and stereochemistry. Furthermore, this technique elucidates how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions and supramolecular packing.

Determination of Molecular Conformation, Stereochemistry, and Torsion Angles

For this compound, a single-crystal X-ray diffraction study would be instrumental in definitively establishing its molecular structure. Such an analysis would provide precise coordinates for each atom, from which critical geometric parameters could be calculated.

The key insights that would be gained include:

Molecular Conformation: The study would reveal the spatial orientation of the four 4-fluorophenyl groups relative to the central ethane-1,2-diol backbone. This includes the rotational arrangement around the central C-C bond and the C-C bonds connecting the phenyl rings to the ethane core.

Stereochemistry: The absolute configuration of the chiral centers at the C1 and C2 positions of the ethane backbone would be determined, confirming whether the synthesized material is a specific stereoisomer or a racemic mixture.

Torsion Angles: Torsion angles (or dihedral angles) are crucial for a detailed description of the molecular shape. An X-ray crystallographic study would provide precise values for the torsion angles around the central C-C bond and the bonds connecting the phenyl rings, which would be compiled into a data table.

Table 1: Hypothetical Torsion Angles for this compound Determined by X-ray Crystallography

| Atoms Involved (Example) | Torsion Angle (°) |

|---|---|

| F-C-C-C (Fluorophenyl ring) | Data not available |

| C-C-C-O (Ethane backbone) | Data not available |

| O-C-C-O (Ethane backbone) | Data not available |

Note: This table is illustrative. No experimental data is available to populate it.

Analysis of Intermolecular Interactions and Supramolecular Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules interact with each other in the solid state. These interactions govern the material's physical properties. For this compound, the analysis would focus on:

Hydrogen Bonding: The presence of two hydroxyl (-OH) groups suggests the potential for strong intermolecular hydrogen bonds, which could significantly influence the crystal packing. The analysis would identify the donor and acceptor atoms and the precise geometries (distances and angles) of these bonds.

Other Non-covalent Interactions: Other interactions, such as π-π stacking between the aromatic 4-fluorophenyl rings and C-H···F or C-H···π interactions, would be identified and characterized.

The result of these interactions is the formation of a specific three-dimensional architecture, or supramolecular packing motif. Understanding this packing is crucial for predicting properties like solubility and melting point.

Table 2: Hypothetical Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

|---|---|---|---|

| Hydrogen Bond | O-H···O | Data not available | Data not available |

| π-π Stacking | (Fluorophenyl)···(Fluorophenyl) | Data not available | Data not available |

| C-H···F Interaction | C-H···F | Data not available | Data not available |

Note: This table is illustrative. No experimental data is available to populate it.

Theoretical and Computational Chemistry Investigations of Tetrakis 4 Fluorophenyl Ethane 1,2 Diol Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties.

Electronic Structure, Energy Minimization, and Frontier Molecular Orbital Analysis

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the "Tetrakis(4-fluorophenyl)ethane-1,2-diol" molecule, a process known as energy minimization or geometry optimization. This would provide insights into bond lengths, bond angles, and dihedral angles.

Furthermore, Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Hypothetical Data for Frontier Molecular Orbital Analysis:

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: The table above is for illustrative purposes only, as specific calculated values for "this compound" are not available.

Reactivity Predictions and Electrostatic Potential Mapping

The electronic properties obtained from DFT calculations would allow for the prediction of the molecule's reactivity. An electrostatic potential (ESP) map would visualize the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For "this compound," the ESP map would likely show negative potential around the oxygen and fluorine atoms and positive potential near the hydrogen atoms of the hydroxyl groups.

Natural Bond Orbital (NBO) Analysis, Hyperconjugation, and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It would be used to investigate hyperconjugation, which involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In "this compound," NBO analysis could quantify the stabilization energies associated with intramolecular interactions, such as those between the lone pairs of the oxygen and fluorine atoms and the anti-bonding orbitals of the phenyl rings. This analysis would also provide insights into the charge delocalization throughout the molecule.

Hypothetical Data for NBO Analysis:

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP (O) | σ* (C-C) | |

| LP (F) | π* (C=C)ring |

Note: This table illustrates the type of data that would be generated from an NBO analysis. Specific values are not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Studies in Condensed Phases

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations would provide a detailed understanding of the dynamic behavior of "this compound" in a solvent, mimicking conditions in a condensed phase.

Elucidation of Intra- and Intermolecular Hydrogen Bonding Networks

MD simulations would be instrumental in studying the hydrogen bonding networks. For "this compound," this would involve analyzing the formation and breaking of intramolecular hydrogen bonds between the two hydroxyl groups and intermolecular hydrogen bonds with solvent molecules. The persistence and geometry of these hydrogen bonds over the simulation time would be quantified.

Exploration of Conformational Landscapes and Rotational Isomerism

Due to the rotational freedom around the central carbon-carbon single bond and the bonds connecting the phenyl rings, "this compound" can exist in various conformations. MD simulations would allow for the exploration of the conformational landscape, identifying the most stable conformers and the energy barriers between them. This would provide insights into the molecule's flexibility and the preferred spatial arrangement of its bulky fluorophenyl groups.

Molecular Mechanics and Force Field Development for Fluorinated Diols

The development of accurate molecular mechanics force fields is crucial for simulating the behavior of molecules and predicting their properties. For fluorinated diols like this compound, this process presents unique challenges due to the high electronegativity and polarity of the fluorine atoms. These characteristics significantly influence intramolecular and intermolecular interactions, requiring careful parameterization to achieve reliable simulation results.

General force fields, such as AMBER, CHARMM, and OPLS, have been parameterized for a wide range of organic molecules. However, their accuracy for highly fluorinated compounds can be limited without specific refinement. The development of a dedicated force field for this compound would necessitate extensive quantum mechanical calculations to derive parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions.

Key Considerations for Force Field Development:

| Parameter Type | Challenges for Fluorinated Diols | Required Data for Parameterization |

| Bond Stretching | The strong C-F bond requires accurate representation of its potential energy surface. | High-level quantum mechanical calculations of bond dissociation energies and vibrational frequencies. |

| Angle Bending | The presence of multiple fluorine atoms and phenyl rings creates complex steric and electronic effects that influence bond angles. | Geometric optimization and frequency calculations using quantum mechanics. |

| Torsional Potentials | Rotation around the central C-C bond and the C-phenyl bonds is hindered by both steric bulk and electrostatic interactions. | Detailed scanning of the potential energy surface for dihedral angle rotations. |

| Non-bonded Interactions | Accurate modeling of van der Waals and electrostatic interactions is critical, particularly the polar nature of the C-F bond and potential for hydrogen bonding involving the hydroxyl groups. | Calculation of partial atomic charges, polarizability, and validation against experimental data such as density and heat of vaporization. |

Without specific studies on this compound, researchers would typically need to undertake a comprehensive parameterization project, which involves both computational and, ideally, experimental validation.

Computational Mechanistic Investigations of Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies. For this compound, computational studies could elucidate the pathways of its synthesis, decomposition, or reactions with other molecules.

For instance, the synthesis of this diol often involves the reductive coupling of a corresponding ketone. Computational investigations could model this reaction to determine the most likely mechanism, identify key intermediates, and predict the stereochemical outcome. Similarly, the reactivity of the hydroxyl groups in esterification or etherification reactions could be explored.

Typical Computational Workflow for Reaction Mechanism Investigation:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy conformations.

Transition State Search: Computational algorithms are used to locate the transition state structure connecting reactants and products.

Frequency Analysis: This is performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying the proposed mechanism.

Despite the potential of these methods, a specific search of the scientific literature did not yield any computational studies on the reaction pathways involving this compound. Such research would be valuable for understanding its chemical behavior and for designing new synthetic routes or applications.

Chemical Reactivity and Mechanistic Pathways of Tetrakis 4 Fluorophenyl Ethane 1,2 Diol

Oxidation Reactions of Vicinal Diols

Vicinal diols, or 1,2-diols, such as Tetrakis(4-fluorophenyl)ethane-1,2-diol, are susceptible to a range of oxidative transformations. The specific outcomes of these reactions are highly dependent on the oxidizing agent employed and the reaction conditions. Key oxidative pathways include C-C bond cleavage and deoxydehydration.

The oxidative cleavage of the carbon-carbon bond in vicinal diols is a synthetically valuable reaction that yields aldehydes and ketones. quizlet.comlibretexts.org This transformation is commonly achieved using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). masterorganicchemistry.comlibretexts.org

The generally accepted mechanism for this reaction involves the formation of a cyclic intermediate. quizlet.com For this compound, the reaction with an oxidant like HIO₄ would proceed as follows:

Formation of a Cyclic Periodate (B1199274) Ester: The diol coordinates to the iodine atom of periodic acid, forming a cyclic periodate ester intermediate and eliminating water.

Cyclic Decomposition: This cyclic intermediate is unstable and undergoes a concerted decomposition. The C-C bond between the two hydroxyl-bearing carbons breaks, and the I-O bonds cleave simultaneously.

Product Formation: This cleavage results in the formation of two ketone molecules. In the case of this compound, the product would be bis(4-fluorophenyl)methanone, also known as 4,4'-difluorobenzophenone.

The presence of the four electron-withdrawing fluorine atoms on the phenyl rings is expected to influence the reaction rate. By inductively withdrawing electron density, the fluorine atoms decrease the nucleophilicity of the hydroxyl oxygens, which could slow the initial formation of the cyclic ester intermediate.

Deoxydehydration (DODH) is a distinct oxidative process where a vicinal diol is converted into an alkene through the formal removal of both hydroxyl groups. nih.govwikimedia.org This reaction is of significant interest as it reduces the oxygen content of molecules. nih.gov The DODH of diols is typically catalyzed by high-valent metal-oxo complexes, particularly those of rhenium, molybdenum, and vanadium, in the presence of a sacrificial reductant. researchgate.netnih.gov

The general catalytic cycle for a rhenium-catalyzed DODH reaction can be described in three main steps. wikimedia.orgresearchgate.net

Condensation: The vicinal diol reacts with a metal-oxo species (e.g., a Re(V)=O complex), condensing to form a metal-diolate intermediate and releasing a molecule of water.

Reduction: A sacrificial reductant, such as a phosphine (B1218219) or a secondary alcohol, reduces the metal center. royalsocietypublishing.org For instance, triphenylphosphine (B44618) (PPh₃) can abstract an oxygen atom from the complex, reducing the metal (e.g., from Re(V) to Re(III)) and forming triphenylphosphine oxide.

Olefin Extrusion: The reduced metal-diolate intermediate undergoes olefin extrusion, releasing the alkene product. This step, which is often rate-limiting, regenerates the active metal-oxo catalyst, allowing the cycle to continue. wikimedia.org

For this compound, the DODH reaction would yield Tetrakis(4-fluorophenyl)ethylene. Rhenium complexes like methyltrioxorhenium (MTO) and various perrhenate (B82622) salts (e.g., NH₄ReO₄) are active catalysts for this transformation. scilit.comresearchgate.net The choice of reductant and reaction conditions can significantly impact reaction efficiency and yield. nih.gov

Table 1: Catalytic Systems for Deoxydehydration (DODH) of Vicinal Diols

| Catalyst Precursor | Reductant | Typical Temperature (°C) | Substrate Scope | Ref. |

|---|---|---|---|---|

| Methyltrioxorhenium (MTO) | Triphenylphosphine | 150-170 | Various aliphatic & aromatic diols | royalsocietypublishing.org |

| Ammonium Perrhenate (NH₄ReO₄) | Indoline | 150 | Diols and polyols | researchgate.net |

| Pyridinium Perrhenates | Triphenylphosphine | 80 | Styrene diol, aliphatic diols | researchgate.net |

| (NH₄)₆Mo₇O₂₄ | Secondary Alcohols | 195-220 | Glycerol, aliphatic diols | royalsocietypublishing.org |

Nucleophilic and Electrophilic Transformations Involving Fluorinated Aryl Moieties

The four 4-fluorophenyl groups in the target molecule are key sites for further chemical transformations. The fluorine atom's strong electronegativity profoundly influences the reactivity of the aromatic ring.

Due to the high electronegativity of fluorine, polyfluoroarenes are susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net The fluorine atoms withdraw electron density from the aromatic ring, making it electron-deficient (electrophilic) and thus activated for attack by nucleophiles. The attack typically occurs at the carbon atom bearing the fluorine substituent, leading to a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. nih.gov Subsequent elimination of the fluoride (B91410) ion restores aromaticity and yields the substituted product. For this compound, a strong nucleophile could displace one or more of the fluorine atoms. This reaction provides a metal-free method for C-N, C-O, and C-S bond formation on the aryl rings. nih.gov

Conversely, the fluorinated aryl rings are strongly deactivated towards electrophilic aromatic substitution (EAS). The fluorine atom, while having lone pairs that can donate via resonance (a weak activating effect), exerts a powerful electron-withdrawing inductive effect that dominates, removing electron density from the ring system. This deactivation makes classic EAS reactions like nitration or Friedel-Crafts alkylation significantly more difficult compared to non-fluorinated benzene (B151609) rings.

Radical Reactions and Their Utility in Further Functionalization

Radical fluorination and reactions involving fluorinated radicals have become powerful tools in organic synthesis. unacademy.comwikipedia.org Visible-light photoredox catalysis, in particular, has emerged as a mild and efficient method for generating and utilizing radicals from fluorinated aromatic compounds. mdpi.comresearchgate.net

In this context, the 4-fluorophenyl moieties of this compound can participate in radical reactions in several ways. One pathway involves the generation of an aryl radical cation via single-electron oxidation using a photocatalyst. This reactive intermediate can then engage in C-H functionalization reactions. nih.gov Alternatively, methods exist to generate aryl radicals from aryl halides, which can then be used in various coupling or addition reactions. nih.gov

The reaction of independently generated carbon-centered radicals with polyfluoroarenes is also a known transformation. fluorine1.ru The radical can add to the fluorinated ring to form an intermediate polyfluorinated cyclohexadienyl radical. This intermediate can then undergo defluorination to yield a substitution product or participate in dimerization/recombination reactions. fluorine1.ru These photoredox methods enable the synthesis of a diverse range of functionalized fluorinated compounds under mild conditions with high functional group tolerance. acs.org

Table 2: Examples of Photoredox-Mediated Radical Reactions for Aryl Functionalization

| Reaction Type | Radical Precursor | Catalyst System | Light Source | Outcome | Ref. |

|---|---|---|---|---|---|

| Aryl C-H Fluorination | Arene | Organic Photoredox Catalyst | Blue Light | C-F Bond Formation | nih.gov |

| Aryl Fluoroalkylation | Arylboronic Acid | Ir(ppy)₃ / Copper(I) | Blue LEDs | C-CF₂R Bond Formation | nih.gov |

| Trifluoromethylation | Arene | Ru(II) or Ir(III) photocatalyst | Visible Light | C-CF₃ Bond Formation | researchgate.net |

Acid-Catalyzed Rearrangements and Cyclizations in Fluorinated Diol Architectures

Under acidic conditions, vicinal diols can undergo rearrangements and cyclizations. The specific pathway is dictated by the structure of the diol and the reaction conditions. For a sterically hindered diol like this compound, intramolecular reactions can be favored.

One possible reaction involves the formation of a cyclic ether. For instance, the reaction of vicinal diols with hydrogen bromide in acetic acid has been shown to proceed through a cyclic 1,3-dioxolan-2-ylium ion intermediate. rsc.org A similar acid-catalyzed process could lead to the formation of a five-membered ring epoxide (an oxirane) or a six-membered ring dioxane derivative, depending on which hydroxyl group attacks and where.

Another possibility is a rearrangement leading to tetrahydrofuran (B95107) derivatives, analogous to Lewis acid-catalyzed vinyl acetal (B89532) rearrangements. nih.gov In such a scenario, protonation of a hydroxyl group followed by the loss of water would generate a carbocation. A subsequent intramolecular attack by the remaining hydroxyl group, potentially accompanied by an aryl group migration, could lead to a cyclized product. The strong electron-withdrawing effect of the fluorine atoms would destabilize any carbocation intermediates, likely requiring harsh acidic conditions for such transformations to occur.

Pinacol-Pinacolone Rearrangements in Fluorinated Tetraphenyl Systems

The pinacol-pinacolone rearrangement is a classic acid-catalyzed reaction of 1,2-diols that converts them into ketones. wikipedia.org The mechanism involves four key steps: byjus.com

Protonation: An acid protonates one of the hydroxyl groups, converting it into a good leaving group (H₂O).

Carbocation Formation: The protonated hydroxyl group departs as water, generating a carbocation. In an unsymmetrical diol, the hydroxyl group that leaves is the one that forms the more stable carbocation. chemistrysteps.com

1,2-Migration: A substituent (an alkyl or aryl group) from the adjacent carbon migrates to the positively charged carbon. The driving force for this step is the formation of a highly stable, resonance-stabilized oxonium ion. wikipedia.orgmasterorganicchemistry.com

Deprotonation: A final deprotonation step yields the ketone product, known as a pinacolone.

In the case of this compound, the molecule is symmetrical. The initial carbocation would be a tertiary benzylic carbocation. However, the migratory aptitude of the 4-fluorophenyl group and the stability of this carbocation are critically affected by the fluorine substituents. Research has shown that powerful inductive electron-withdrawing groups on the aryl rings can inhibit or completely prevent the pinacol (B44631) rearrangement. libretexts.org The fluorine atoms destabilize the formation of the positive charge on the benzylic carbon, which is a necessary intermediate for the reaction. This high-energy intermediate makes the initial loss of water highly unfavorable. Therefore, under standard acid-catalyzed rearrangement conditions, this compound is expected to be unreactive or react very slowly towards the pinacol-pinacolone rearrangement. libretexts.org

Advanced Applications and Emerging Research Directions for Tetrakis 4 Fluorophenyl Ethane 1,2 Diol

Supramolecular Chemistry and Host-Guest Systems

The rigid, well-defined three-dimensional structure of the tetraphenylethane-1,2-diol scaffold makes it an excellent candidate for the construction of host molecules in supramolecular chemistry. The strategic placement of fluorine atoms in Tetrakis(4-fluorophenyl)ethane-1,2-diol is expected to enhance its capabilities in molecular recognition and the formation of host-guest complexes.

Tetraphenylethane-1,2-diol Derivatives as Chiral or Achiral Host Compounds

Derivatives of 1,1,2,2-tetraphenylethane-1,2-diol are well-documented for their ability to act as host compounds, capable of forming inclusion complexes with a variety of guest molecules. rsc.org These diols can crystallize to form porous networks, with the hydroxyl groups playing a crucial role in establishing hydrogen-bonding networks that define the host architecture. The bulky phenyl groups create cavities wherein guest molecules can be entrapped.

The chirality of these diols, which can exist as chiral or achiral meso forms, can be exploited to achieve enantioselective recognition of guest molecules. While the parent compound has been studied with guests like lutidines rsc.org, the introduction of fluorine atoms is a key modification. In this compound, the fluorine atoms can participate in non-covalent interactions such as hydrogen bonds (C-H···F) and halogen bonds, potentially leading to more specific and stronger host-guest interactions.

Molecular Recognition and Complexation with Fluorinated Guests

A particularly interesting avenue of research is the potential for this compound to exhibit selective recognition for other fluorinated molecules. Fluorine-fluorine interactions, though often considered weak, can play a significant role in the ordering of molecules in the solid state and in molecular recognition when multiple such interactions are present. The electron-withdrawing nature of the fluorine atoms alters the electrostatic potential of the aromatic rings, which can lead to favorable interactions with complementary fluorinated guest molecules. This "fluorous effect" could be harnessed for applications in separation science, sensing, or the controlled assembly of complex supramolecular architectures.

The crystal structure of related compounds, such as 2,4,6,11-tetrakis(4-fluorophenyl)-9-oxa-1,5-diazatricyclo[5.3.1.03.8]undecane, demonstrates the prevalence of C—H⋯F hydrogen bonds and π–π stacking interactions involving the fluorophenyl groups, which contribute to the stability of the supramolecular assembly. nih.gov It is highly probable that this compound would exhibit similar intermolecular forces, making it a promising host for guests capable of engaging in these specific interactions.

Role in Chiral Catalysis and Advanced Ligand Design

Vicinal diols are pivotal precursors in the synthesis of chiral ligands for asymmetric catalysis. The TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands, derived from tartaric acid and diaryl ketones, are a prominent example. Similarly, this compound can be envisioned as a valuable scaffold for a new class of chiral ligands.

Development of Enantioselective Catalysts from Diol Precursors

The conversion of 1,2-diols into cyclic acetals or ketals with other chiral or prochiral molecules is a common strategy for generating chiral ligands. The two hydroxyl groups of this compound provide ideal anchor points for coordination to a metal center or for further functionalization to create a chiral pocket. The four fluorophenyl groups can exert significant steric and electronic influence on a catalytic center, which is crucial for achieving high levels of enantioselectivity.

The electron-withdrawing fluorine atoms would make the corresponding ligands more π-acidic, which can be beneficial in certain catalytic cycles, for instance, by stabilizing electron-rich metal centers or activating substrates. Research into the synthesis of 1,2-anti diols has highlighted the importance of developing novel catalytic systems for their enantioselective production, and precursors like this compound could play a role in the development of catalysts for such transformations. nih.gov

Applications in Asymmetric Organic Synthesis

Ligands derived from a this compound scaffold could find application in a wide range of asymmetric transformations. These include:

Diels-Alder Reactions: Chiral Lewis acids prepared from such ligands could catalyze enantioselective [4+2] cycloadditions. mdpi.com

Aldol and Michael Additions: The formation of carbon-carbon bonds with control over the stereochemistry is a cornerstone of organic synthesis.

Reductions and Oxidations: Chiral catalysts for the enantioselective reduction of ketones or the oxidation of sulfides are of great industrial importance.

Kinetic Resolution: These ligands could be used to resolve racemic mixtures of alcohols or other functional groups. researchgate.net

The specific substitution pattern of the fluorophenyl groups would allow for fine-tuning of the catalyst's properties to optimize its performance for a particular reaction.

Applications in Advanced Materials Science

The unique properties conferred by the high fluorine content and the rigid diol structure make this compound an attractive building block for advanced materials.

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, low surface energy, and unique optical properties. Incorporating a bulky, rigid, and highly fluorinated monomer like this compound into a polymer backbone could lead to materials with high glass transition temperatures, enhanced solubility in specific solvents, and low dielectric constants.

Furthermore, the potential for this molecule to form ordered structures through hydrogen bonding and π-π stacking suggests its utility in the field of crystal engineering and the design of functional organic materials. For instance, it could be a component in the formation of liquid crystals, porous organic frameworks (POFs), or as a dopant in organic electronic materials to modify their charge transport properties. The hydroxyl groups also provide reactive handles for grafting the molecule onto surfaces or integrating it into larger macromolecular structures. While specific applications in this area are yet to be extensively reported, the molecular characteristics of this compound mark it as a compound of significant interest for future materials science research.

Integration into Polymer Architectures and Block Copolymers

There is no available research detailing the integration of this compound into polymer architectures or its use as a monomer or initiator for the synthesis of block copolymers. The diol functionality suggests potential as a building block in condensation polymerization to form polyesters or polyurethanes. The presence of four fluorophenyl groups would impart significant steric hindrance and fluorine content, which could theoretically influence the resulting polymer's properties, such as thermal stability, solubility, and surface energy. However, without experimental data, any discussion remains speculative.

Exploration in Optoelectronic, Fluorescent, and Luminescent Materials

No studies have been found that investigate the optoelectronic, fluorescent, or luminescent properties of this compound. While related tetraphenylethylene (B103901) (TPE) derivatives are well-known for their aggregation-induced emission (AIE) characteristics, making them valuable in optoelectronic applications, it is not documented whether the ethane-1,2-diol analogue exhibits similar behavior. researchgate.netrsc.orgresearchgate.netrsc.org The saturated ethane (B1197151) bridge in this compound, as opposed to the double bond in TPE, would significantly alter the electronic and conformational properties, making a direct comparison of properties unfounded without specific research.

Potential in Functional Coatings and Self-Assembled Systems

There is a lack of information on the use of this compound in the development of functional coatings or its ability to form self-assembled systems. The high fluorine content could suggest potential for creating hydrophobic or oleophobic surfaces, a desirable characteristic for functional coatings. researchgate.net The sterically hindered and symmetrical nature of the molecule might promote specific packing arrangements, but no research has been published to confirm or characterize any self-assembly behavior.

Precursors for Fine Chemicals and Pharmaceutical Intermediates (emphasizing synthetic utility, not biological activity)

The synthetic utility of this compound as a precursor for fine chemicals or pharmaceutical intermediates is not documented in available literature. Its structural analog, 1,1,2,2-Tetraphenyl-1,2-ethanediol (also known as benzopinacol), is used as an initiator in free radical polymerization and as a protecting group for boronic acids. sigmaaldrich.comsigmaaldrich.com However, there is no evidence to suggest that the fluorinated version, this compound, is utilized in similar or other synthetic applications. The synthesis of related tetrakis(hydroxyphenyl)ethane compounds has been explored for creating epoxy resins, but this does not extend to the fluorinated title compound. researchgate.net

Future Perspectives and Promising Avenues in Tetrakis 4 Fluorophenyl Ethane 1,2 Diol Research

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of Tetrakis(4-fluorophenyl)ethane-1,2-diol and its derivatives is geared towards methods that are not only high-yielding but also environmentally benign. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Future research will likely focus on green chemistry principles to overcome these limitations.

Key areas of development include:

Catalyst-Free and One-Pot Reactions: Inspired by methodologies developed for other complex molecules, researchers will aim to design one-pot, multi-component reactions. rsc.org These strategies improve efficiency by reducing the number of intermediate purification steps, saving time, energy, and solvents. rsc.org

Alternative Energy Sources: The use of ultrasound or microwave irradiation can significantly accelerate reaction rates and improve yields, often under milder conditions than conventional heating. rsc.orgrsc.org These techniques represent a more sustainable approach to synthesis.

Benign Solvent Systems: A major goal is to replace hazardous organic solvents with greener alternatives, such as water, ethanol, or supercritical fluids. rsc.org Research into the solubility and reactivity of this compound precursors in these solvents will be crucial.

Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This involves exploring novel reaction pathways, such as cycloaddition or C-H activation strategies, that minimize the formation of byproducts.

| Synthetic Strategy | Key Advantages | Relevance to this compound |

| One-Pot, Multi-Component Synthesis | Reduced reaction time, fewer purification steps, lower solvent usage. | Streamlining the assembly of the core carbon skeleton and introduction of fluorophenyl groups. |

| Ultrasonic/Microwave Irradiation | Accelerated reaction rates, improved yields, milder conditions. | Potentially overcoming activation barriers in the formation of sterically hindered C-C bonds. |

| Aqueous/Ethanolic Solvent Systems | Reduced environmental impact, increased safety, lower cost. | Developing environmentally friendly protocols for precursor synthesis and final product formation. |

| High Atom Economy Reactions | Minimized waste, efficient use of resources. | Designing syntheses where most atoms of the reactants are incorporated into the final diol structure. |

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the sustainable synthetic methodologies mentioned above, a deep understanding of the reaction kinetics, mechanisms, and the role of intermediates is essential. Advanced in-situ spectroscopic techniques provide a window into the reaction vessel, allowing for real-time monitoring without disturbing the chemical process. mt.com

Future research will leverage these techniques to:

Elucidate Reaction Mechanisms: Techniques like in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can track the consumption of reactants and the formation of products and intermediates in real-time. rsc.orgmt.comacs.orgresearchgate.net This data is invaluable for understanding the mechanistic pathways of this compound synthesis.

Optimize Reaction Conditions: By observing how changes in temperature, pressure, or catalyst concentration affect the reaction profile, chemists can rapidly identify the optimal conditions for maximizing yield and minimizing impurities. mt.com

Ensure Process Safety and Control: Real-time monitoring is critical for scaling up reactions from the laboratory to industrial production, ensuring that the process remains within safe operating parameters.

| Spectroscopic Technique | Information Gained | Application in Synthesis Monitoring |

| In-Situ Raman Spectroscopy | Vibrational modes of molecules, tracking functional group changes. | Monitoring C-C bond formation and changes in the aromatic rings during synthesis. rsc.orgacs.orgresearchgate.net |

| In-Situ FTIR Spectroscopy | Infrared absorption, identifying specific chemical bonds and functional groups. | Observing the appearance of hydroxyl (-OH) groups in the final product and disappearance of precursor carbonyls. |

| In-Situ NMR Spectroscopy | Detailed structural information, identification of transient intermediates. | Characterizing short-lived species to provide deep mechanistic insight into the reaction pathway. mpg.de |

High-Throughput Screening for Novel Material Applications

The unique properties imparted by the four fluorophenyl groups suggest that this compound could have applications in materials science. High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of thousands of compounds for specific properties, dramatically accelerating the pace of materials discovery. wikipedia.orgchemcopilot.comyoutube.com

Future avenues for HTS include:

Polymer and Materials Libraries: The diol functional groups of this compound make it a potential monomer for polymerization. HTS can be used to rapidly synthesize and screen libraries of polymers incorporating this diol, testing for properties like thermal stability, dielectric constant, and optical clarity.

Screening for Electronic and Optical Properties: Combinatorial arrays of materials incorporating the target compound can be screened for applications in electronics and optics. acs.orgnist.gov For instance, its fluorine content may lead to desirable properties in nonlinear optical materials. acs.org

Formulation Optimization: HTS can be used to quickly test the compound as an additive in various formulations (e.g., coatings, lubricants, liquid crystals) to identify performance enhancements. chemcopilot.com

The HTS workflow involves automated library preparation, rapid property measurement, and sophisticated data analysis to identify "hits" for further investigation. wikipedia.orgchemcopilot.com

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers a powerful, resource-efficient way to predict the properties of molecules before they are synthesized. For a molecule like this compound, computational modeling can guide the design of new derivatives with tailored functionalities.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): By building models based on existing data, QSAR can predict the properties of new derivatives. This is particularly useful for screening large virtual libraries of compounds to identify candidates with desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with other molecules. This is crucial for designing materials where intermolecular forces are important.

The presence of fluorine is known to significantly alter a molecule's electronic properties, metabolic stability, and binding affinities. nih.govacs.org Predictive models can specifically investigate how the number and position of fluorine atoms on the phenyl rings of the this compound scaffold affect its properties, guiding the synthesis of next-generation compounds. acs.orgresearchgate.net

| Computational Method | Predicted Properties | Application to Derivatives |

| Density Functional Theory (DFT) | Electronic structure, dipole moment, reactivity, spectral properties. | Predicting how changes in fluorination patterns affect the molecule's potential for electronic applications. |

| QSAR Modeling | Lipophilicity, solubility, potential biological activity. | Screening virtual libraries to prioritize the synthesis of derivatives with optimal physicochemical properties. |

| Molecular Dynamics (MD) | Conformational preferences, intermolecular interactions, bulk material properties. | Simulating how the molecule would behave in a polymer matrix or as a component in a liquid crystal. |

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery

The vast and complex datasets generated by modern chemical research are ideally suited for analysis by artificial intelligence (AI) and machine learning (ML). nih.gov Integrating these tools into the research workflow for this compound can dramatically accelerate discovery. rsc.orgmdpi.com

Promising applications of AI and ML include:

Predictive Synthesis and Retrosynthesis: ML models, trained on large reaction databases, can predict the most efficient and viable synthetic routes to this compound and its derivatives. nih.govacs.orgmit.edu This removes the human bias that often favors known, but potentially suboptimal, reactions. rsc.org

De Novo Molecular Design: Generative AI models can design entirely new molecules based on desired property inputs. nih.gov For example, an algorithm could be tasked with designing derivatives of the core diol structure that possess a specific band gap or dielectric constant for an electronics application.

Accelerating Data Analysis: AI can rapidly analyze the large datasets from HTS and in-situ spectroscopy, identifying subtle patterns and correlations that might be missed by human researchers. nih.gov

Property Prediction: Deep learning models can be trained to predict a wide range of molecular properties with high accuracy, complementing and sometimes surpassing traditional computational methods. researchgate.netmdpi.com This allows for the rapid virtual screening of millions of potential derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Tetrakis(4-fluorophenyl)ethane-1,2-diol, and what key intermediates are involved?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tartaric acid derivatives (as chiral templates) may be functionalized with 4-fluorophenyl groups via Suzuki-Miyaura cross-coupling . Intermediate steps involve protecting diol hydroxyl groups to prevent side reactions. Key intermediates include halogenated aromatic precursors (e.g., 4-fluorophenylboronic acid) and protected ethane-1,2-diol derivatives.

Q. How can spectroscopic techniques confirm the stereochemistry and purity of this compound?

- Methodology :

- 1H/13C-NMR : Assign peaks for aromatic protons (δ 6.8–7.2 ppm for fluorophenyl groups) and diol protons (δ 3.5–4.5 ppm). Splitting patterns confirm substitution symmetry .

- IR Spectroscopy : Identify O-H stretching (~3200–3500 cm⁻¹) and C-F vibrations (~1200–1250 cm⁻¹) .

- Elemental Analysis : Verify stoichiometry (C:H:O:F ratios).

Q. What are the critical considerations in handling this compound to prevent decomposition?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C to avoid oxidation. Use anhydrous solvents (e.g., DMSO) for dissolution, as moisture may hydrolyze fluorophenyl groups .

Advanced Research Questions

Q. How do electronic effects of 4-fluorophenyl substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : Fluorine’s electron-withdrawing nature increases aryl ring electrophilicity, directing reactions to para positions. Kinetic studies (e.g., Hammett plots) quantify substituent effects. Computational DFT models predict reaction sites using Fukui indices .

Q. What mechanistic insights can be gained from studying oxidation pathways of this compound with transition metal catalysts?

- Methodology : Chromic acid (Cr(VI)) oxidation in aqueous media (e.g., H2SO4) generates hydroxylated intermediates. Monitor reaction kinetics via UV-Vis spectroscopy (e.g., Cr(VI) → Cr(III) reduction at λ = 450 nm) . Compare promoted (e.g., 1,10-phenanthroline) vs. unpromoted pathways to elucidate ligand effects .

Q. How can contradictions in reported biological activities (e.g., nephrotoxicity vs. antioxidant potential) of fluorinated diol derivatives be resolved?

- Methodology :

- Dose-Response Studies : Low doses may upregulate antioxidant enzymes (e.g., SOD, GPx), while high doses induce oxidative stress (elevated MDA, protein carbonyls) .

- Metabolite Analysis : Quantify oxalate/glycolic acid levels (HPLC) to distinguish nephrotoxic pathways from antioxidant modulation .

Q. What experimental strategies optimize thermal stability measurements for this compound?

- Methodology : Use transient hot-wire techniques (e.g., 1% uncertainty) to measure thermal conductivity in solid/liquid phases. Validate against reference correlations for ethane-1,2-diol derivatives .

Q. How can computational models predict supramolecular assembly in crystal engineering applications?

- Methodology : Molecular dynamics simulations (e.g., GROMACS) model π-π stacking of fluorophenyl groups. X-ray crystallography validates predicted H-bonding networks (O-H⋯O/F interactions) .

Data Contradiction Analysis

Q. Why does ethane-1,2-diol administration in rats induce metabolic alkalosis, contrasting with human metabolic acidosis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.